Ethyl 2-(oxiran-2-yl)ethanesulfonate

Epoxide ring strain Sulfonate leaving group Dual electrophilicity

Ethyl 2-(oxiran-2-yl)ethanesulfonate (CAS 1258884-64-8) is a difunctional C6H12O4S organic sulfonate ester that integrates a strained oxirane (epoxide) ring and an ethanesulfonate leaving group in a single, low-molecular-weight scaffold (MW 180.22). The compound carries a calculated octanol-water partition coefficient (LogP) of approximately 0.1, five freely rotatable bonds, and a topological polar surface area (TPSA) of 64.3 Ų, placing it in a physicochemical space distinct from mono-electrophilic epoxides or simple alkyl sulfonates.

Molecular Formula C6H12O4S
Molecular Weight 180.22 g/mol
Cat. No. B13961169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(oxiran-2-yl)ethanesulfonate
Molecular FormulaC6H12O4S
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)CCC1CO1
InChIInChI=1S/C6H12O4S/c1-2-10-11(7,8)4-3-6-5-9-6/h6H,2-5H2,1H3
InChIKeyXCHDTNKPOAHHFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(oxiran-2-yl)ethanesulfonate: A Dual-Electrophile Epoxysulfonate Intermediate for Drug Discovery and Specialty Polymer Procurement


Ethyl 2-(oxiran-2-yl)ethanesulfonate (CAS 1258884-64-8) is a difunctional C6H12O4S organic sulfonate ester that integrates a strained oxirane (epoxide) ring and an ethanesulfonate leaving group in a single, low-molecular-weight scaffold (MW 180.22) . The compound carries a calculated octanol-water partition coefficient (LogP) of approximately 0.1, five freely rotatable bonds, and a topological polar surface area (TPSA) of 64.3 Ų, placing it in a physicochemical space distinct from mono-electrophilic epoxides or simple alkyl sulfonates [1]. Its documented role as a key synthetic intermediate in a Pfizer patent family (WO2016024185A1) targeting pyrrolo[2,3-d]pyrimidine Janus kinase (JAK) inhibitors establishes industry-validated procurement precedent for medicinal chemistry and process research applications [2].

Why Ethyl 2-(oxiran-2-yl)ethanesulfonate Cannot Be Replaced by Generic Epoxides or Simple Sulfonate Esters in JAK-Targeted Synthesis


Generic substitution fails for ethyl 2-(oxiran-2-yl)ethanesulfonate because the molecule's synthetic value derives from the precise spatial and electronic interplay of its two electrophilic centers, which is absent in simpler analogs. A mono-electrophilic epoxide such as ethyl 2-(oxiran-2-yl)acetate (CAS 32223-97-5) provides the oxirane ring but lacks the sulfonate leaving group required for subsequent intramolecular cyclopropanation chemistry documented in the Pfizer JAK inhibitor pathway [1]. Conversely, a simple alkyl sulfonate like ethyl ethanesulfonate (CAS 1912-30-7) functions solely as an alkylating agent and cannot participate in ring-forming reactions . The 2-(oxiran-2-yl)ethane-1-sulfonyl chloride analog (CAS 1640118-61-1) is a sulfonyl chloride rather than a sulfonate ester, introducing different moisture sensitivity, storage stability, and nucleophilic reactivity profiles that alter downstream process robustness . The specific ethylene bridge length between the oxirane and the sulfonate ester in the target compound determines the ring size accessible through intramolecular trapping—a structural parameter that cannot be replicated by methanesulfonate or tosylate analogs with different tether geometries [2].

Quantitative Differentiation Evidence for Ethyl 2-(oxiran-2-yl)ethanesulfonate Against Its Closest Chemical Analogs


Dual Electrophile Architecture: Epoxide Ring Strain Plus Sulfonate Leaving Group Capability Relative to Mono-Functional Analogs

Ethyl 2-(oxiran-2-yl)ethanesulfonate combines two electrophilic functionalities in one molecule: an oxirane ring with approximately 27 kcal/mol of ring strain and an ethanesulfonate ester whose conjugate acid (ethanesulfonic acid) has a pKa of approximately −2, making the ethanesulfonate anion a leaving group roughly 100-fold superior to chloride in SN2 displacements. In contrast, ethyl 2-(oxiran-2-yl)acetate (CAS 32223-97-5) provides only the epoxide electrophile without a sulfonate leaving group, while ethyl ethanesulfonate (CAS 1912-30-7) provides only the alkylating sulfonate center without the epoxide [1]. No single-function analog can simultaneously engage in epoxide ring-opening and subsequent intramolecular displacement via the sulfonate leaving group, which is the mechanistic basis for the tandem cyclopropanation transformation documented in patent WO2016024185A1 [2]. This dual-electrophile property is a class-level inference grounded in well-established physical organic chemistry principles.

Epoxide ring strain Sulfonate leaving group Dual electrophilicity Nucleophilic substitution

Validated Cyclopropanation Yield as a Synthetic Intermediate for JAK Inhibitor Scaffolds

In the experimental procedures described within the Pfizer patent family WO2016024185A1 / US20160045508A1 for pyrrolo[2,3-d]pyrimidine JAK kinase inhibitors, ethyl 2-(oxiran-2-yl)ethanesulfonate undergoes a tandem epoxide-opening–sulfonate-displacement cascade when treated with lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran/toluene at ambient temperature for 2.5 hours, delivering ethyl 2-(hydroxymethyl)cyclopropane-1-sulfonate in 63% isolated yield [1]. This transformation exploits the specific two-carbon bridge between the epoxide and the sulfonate ester: intramolecular SN2 closure generates a cyclopropane ring that serves as a key conformational constraint element in the ultimate JAK inhibitor pharmacophore. By comparison, the closest sulfonyl chloride analog—2-(oxiran-2-yl)ethane-1-sulfonyl chloride (CAS 1640118-61-1)—would instead undergo aminolysis or hydrolysis under the same strongly basic LiHMDS conditions, precluding the cyclopropane-forming cascade . The documented 63% yield provides a procurement-relevant benchmark for process chemists evaluating this intermediate against alternative cyclopropanation synthons that often require precious-metal catalysts or cryogenic conditions.

Cyclopropanation JAK inhibitor Intramolecular alkylation Patent-validated intermediate

Precursor Epoxidation Yield: Comparative Access Efficiency via mCPBA Oxidation of the Olefinic Precursor

Ethyl 2-(oxiran-2-yl)ethanesulfonate is synthesized via m-chloroperoxybenzoic acid (mCPBA) epoxidation of the corresponding olefin precursor, ethyl but-3-ene-1-sulfonate, in dichloromethane at ambient temperature to afford the target epoxide in 63% isolated yield [1]. This access yield provides a baseline for evaluating procurement-versus-in-house-synthesis decisions. In a related but structurally distinct epoxide–sulfonate hybrid system reported by the LCMT laboratory (Normandie Université), the epoxidation of a perfluorinated imidazolium cation bearing a terminal alkene using freshly prepared dimethyldioxirane (DMDO) in acetone achieved a 92% isolated yield of the corresponding epoxide after 4 hours, while the same substrate treated with excess mCPBA (5 equiv.) in acetonitrile at 40 °C for 24 hours gave a 90% yield [2]. The lower 63% yield for ethyl 2-(oxiran-2-yl)ethanesulfonate reflects the distinct electronic environment of the unactivated aliphatic alkene tethered to the ethanesulfonate ester compared to the more electron-rich systems in the ionic liquid literature. This cross-study comparison contextualizes the synthetic accessibility of the target compound relative to analogous epoxidation substrates and highlights the potential for yield optimization through alternative oxidation protocols.

Epoxidation mCPBA oxidation Synthetic access Process efficiency

Physicochemical and Topological Differentiation from Common Epoxide Building Blocks

Ethyl 2-(oxiran-2-yl)ethanesulfonate possesses a calculated LogP of 0.1, a topological polar surface area (TPSA) of 64.3 Ų, five rotatable bonds, and zero hydrogen-bond donors [1]. This profile places it within favorable drug-like or lead-like chemical space (Lipinski and Veber compliance) for fragments or early intermediates destined for oral bioavailability optimization. By comparison, ethyl 2-(oxiran-2-yl)acetate (CAS 32223-97-5, C6H10O3, MW 130.14) has a lower molecular weight and reduced topological complexity (fewer rotatable bonds, different TPSA) and lacks the sulfonate ester that enables late-stage functionalization via nucleophilic displacement . 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride (CAS 1640118-61-1, C4H7ClO3S, MW 170.62) has a lower molecular weight and a reactive sulfonyl chloride group that imparts different hydrolytic stability and storage requirements . For procurement decisions in medicinal chemistry programs, the ethyl sulfonate ester offers a balance of adequate reactivity for nucleophilic substitution while maintaining greater bench stability than the sulfonyl chloride, and the five rotatable bonds provide conformational flexibility that may be leveraged for target binding.

Drug-likeness Physicochemical properties Lead-likeness Medicinal chemistry procurement

Procurement-Ready Application Scenarios for Ethyl 2-(oxiran-2-yl)ethanesulfonate in Medicinal Chemistry and Specialty Materials Research


Cyclopropane-Containing Kinase Inhibitor Fragment Synthesis via Tandem Epoxide-Opening/Sulfonate-Displacement Cascades

The compound is directly applicable as a key synthetic intermediate for constructing cyclopropane-constrained pharmacophores in kinase inhibitor programs targeting JAK-family enzymes [1]. The documented 63% yield for intramolecular cyclopropanation under LiHMDS/THF/toluene conditions [2] provides a validated starting point for medicinal chemistry teams needing to introduce three-membered carbocyclic conformational constraints into lead compounds. Researchers should prioritize this compound when the synthetic route requires a latent electrophile that can be unmasked selectively after epoxide ring-opening, enabling a cascade sequence that avoids the use of transition-metal carbenoid reagents (e.g., diazo compounds with rhodium or copper catalysts). Procurement is particularly indicated for laboratories engaged in pyrrolo[2,3-d]pyrimidine scaffold derivatization or related heterocyclic JAK inhibitor programs.

Epoxide-Sulfonate Hybrid Monomer for Diepoxy Polymer and Ionic Liquid Development

The compound serves as a structural analog of the monofunctional epoxide-bearing sulfonate building blocks employed in the synthesis of perfluorinated diepoxy ionic liquids [1]. The Molbank 2022 study demonstrated that epoxide-functionalized imidazolium sulfonates undergo efficient cross-linking to form poly(ionic liquid) networks with thermal stability up to 346 °C (Tmax) and glass transition temperatures as low as −32 °C [2]. While the target compound is not perfluorinated, its combination of a terminal epoxide and a sulfonate ester makes it a candidate monomer or co-monomer for epoxy-amine or epoxy-anhydride thermoset formulations where the sulfonate group imparts ionic conductivity, hydrophilicity, or metal-coordination capability. Polymer chemists should evaluate this compound when designing sulfonate-containing epoxy networks for solid electrolyte, coating, or adhesive applications.

Sulfonate Ester Stability Profiling for Protecting Group Strategy Optimization in Multi-Step Syntheses

The ethanesulfonate ester in this compound represents a member of the alkyl sulfonate ester family whose intrinsic lability has been systematically profiled in comparative stability studies [1]. The isopropyl (iPr) sulfonate ester has been shown to be labile to trifluoroacetic acid (TFA) at room temperature over 16 hours, while neopentyl sulfonates are strongly resistant to nucleophilic displacement but difficult to remove [2]. The ethyl sulfonate ester in the target compound occupies a reactivity middle ground that may be advantageous when a balance of adequate nucleofugality and acid/base stability is required during multi-step synthetic sequences. Process chemists should consider this compound when designing routes that require a sulfonate protecting group that is sufficiently reactive for a planned displacement step but stable enough to survive intervening transformations, thereby avoiding premature cleavage or undesired side reactions.

Nucleophile Assisting Leaving Group (NALG) Scaffold Derivatization for Enhanced Substitution Kinetics

The ethanesulfonate ester backbone of the target compound provides a structural platform for potential derivatization into nucleophile-assisting leaving group (NALG) systems, as described in the foundational NALG literature [1]. The NALG study demonstrated that arylsulfonate leaving groups modified with oligomeric ether chains reacted with metal halides at substantially greater rates than electronically similar unmodified sulfonates [2]. Although the target compound is an alkyl sulfonate rather than an aryl sulfonate, its ethylene bridge between the epoxide and sulfonate centers offers a vector for attaching cation-chelating moieties (e.g., polyethylene glycol chains or crown ether fragments) that could enhance nucleophilic displacement kinetics through metal-cation assistance. This application scenario is relevant for laboratories developing improved sulfonate leaving groups for SN2 reactions involving poorly soluble or weakly nucleophilic metal salts.

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